(4-甲氧基丁基)硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

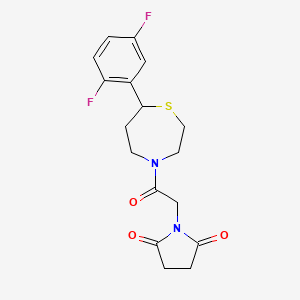

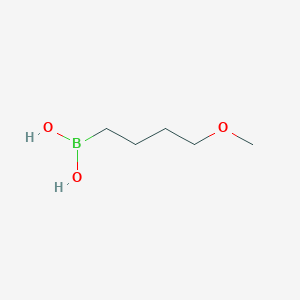

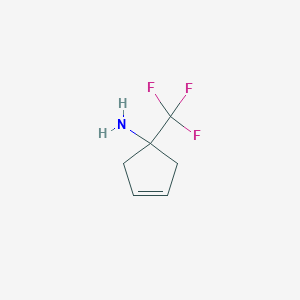

“(4-Methoxybutyl)boronic acid” is a type of boronic acid with the CAS Number: 1919893-22-3 . It has a molecular weight of 131.97 .

Synthesis Analysis

Boronic acids, including “(4-Methoxybutyl)boronic acid”, are often synthesized through the addition of organometallic reagents to boranes (B(OR)3, BX3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .Molecular Structure Analysis

The molecular structure of “(4-Methoxybutyl)boronic acid” contains a total of 21 bonds, including 8 non-H bonds, 5 rotatable bonds, 2 hydroxyl groups, and 1 ether (aliphatic) . The InChI Code is 1S/C5H13BO3/c1-9-5-3-2-4-6(7)8/h7-8H,2-5H2,1H3 .Chemical Reactions Analysis

Boronic acids, such as “(4-Methoxybutyl)boronic acid”, are known for their ability to form reversible covalent bonds with 1,2- and 1,3-diols . They are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, or optoelectronics materials .Physical And Chemical Properties Analysis

Boronic acids, including “(4-Methoxybutyl)boronic acid”, exist in an equilibrium between their triangular hydrophobic form and a tetrahedral hydrophilic form . The pKa of boronic acid affects the association constant of the cyclic ester .科学研究应用

分子识别和化学传感

(4-甲氧基丁基)硼酸及其衍生物在分子识别和化学传感中表现出独特的相互作用。对类似硼酸和酯类的结构研究突出了它们在检测生理上重要的物质(如糖类、α-羟基羧酸盐和儿茶酚胺)中的广泛应用。这些化合物根据底物形成 N-B 给受键或四面体硼酸根阴离子,这对设计未来的化学传感技术至关重要 (Zhu et al., 2006)。

生物活性化合物合成

与(4-甲氧基丁基)硼酸相关的衍生物的铃木-宫浦交叉偶联已被用于生物活性分子的合成中,展示了其在创建复杂有机化合物中的潜力。该方法促进了化合物(如来自加勒比海海绵的 α-甲氧基化脂肪酸)的生产,展示了该化合物在合成生物相关分子的作用 (Soderquist et al., 1998)。

荧光猝灭研究

在荧光猝灭研究中,(4-甲氧基丁基)硼酸的衍生物已探索了它们与醇中苯胺的相互作用。这些研究对于理解硼酸在各种溶剂中的动态行为至关重要,有助于开发基于荧光的传感器 (Geethanjali et al., 2015)。

多功能共聚物的开发

该化合物的多功能性延伸到共聚物的合成和表征,其中其衍生物已被用于创建具有潜在生物医学应用的新材料。这些材料,如多功能共聚物,为开发有效的抗肿瘤剂、酶的聚合载体、基因传递和硼中子俘获治疗提供了有希望的途径 (Kahraman et al., 2004)。

四芳基五硼酸酯的形成和化学

(4-甲氧基丁基)硼酸与金属配合物的相互作用已被探索,导致形成四芳基五硼酸酯。这些化合物因其合成具有独特化学和物理性质的新材料的潜力而具有重要意义,这些材料可用于各种工业和研究应用 (Nishihara et al., 2002)。

硼酸聚合物在生物医学应用中的应用

进一步强调其用途,(4-甲氧基丁基)硼酸和相关化合物为含硼酸聚合物的开发铺平了道路。这些聚合物已广泛用于治疗各种疾病,包括 HIV、肥胖症、糖尿病和癌症。它们独特的反应性和响应性使其在为生物医学应用创造新的生物材料方面具有价值 (Cambre & Sumerlin, 2011)。

作用机制

Target of Action

The primary target of (4-Methoxybutyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the interaction of the boronic acid with a metal catalyst, typically palladium .

Mode of Action

(4-Methoxybutyl)boronic acid interacts with its targets through a process known as transmetalation . In this process, the boronic acid, which is formally nucleophilic, is transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The key biochemical pathway affected by (4-Methoxybutyl)boronic acid is the SM cross-coupling reaction . This reaction is crucial for the formation of carbon–carbon bonds, a fundamental process in organic chemistry . The boronic acid plays a vital role in this reaction, enabling the transmetalation step that is essential for the formation of the new carbon–carbon bond .

Pharmacokinetics

It is known that boronic acids in general are metabolized through a process known asdeboronation , yielding boric acid . Boric acid has low toxicity in humans .

Result of Action

The result of the action of (4-Methoxybutyl)boronic acid is the formation of a new carbon–carbon bond through the SM cross-coupling reaction . This is a fundamental process in organic chemistry, enabling the synthesis of a wide range of organic compounds .

Action Environment

The action of (4-Methoxybutyl)boronic acid can be influenced by various environmental factors. For instance, certain boronic acids, including cyclobutylboronic acid, are known to decompose in air . .

安全和危害

未来方向

Boronic acids, including “(4-Methoxybutyl)boronic acid”, are increasingly utilized in diverse areas of research. They are used in various sensing applications, interference in signaling pathways, enzyme inhibition, and cell delivery systems . They also have potential applications in the treatment of cancer, diabetes, obesity, and bacterial infections .

属性

IUPAC Name |

4-methoxybutylboronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13BO3/c1-9-5-3-2-4-6(7)8/h7-8H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPMPWLRAWKNKRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CCCCOC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13BO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.97 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-bromophenyl)sulfonyl]-N-(3-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2942999.png)

![N-methyl-N-[(5-methyl-1,3-oxazol-4-yl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B2943003.png)

![3,5-dimethyl-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2943009.png)

![N-[(2-Chlorophenyl)-cyanomethyl]-4-oxo-2,3-dihydro-1H-naphthalene-1-carboxamide](/img/structure/B2943010.png)

![2-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2943011.png)

![3,4,5-triethoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2943015.png)

![ethyl {2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate](/img/structure/B2943016.png)